molecular formula C19H29N3O5S B499915 1'-(3,4-DIMETHOXYBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

1'-(3,4-DIMETHOXYBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE

Katalognummer: B499915
Molekulargewicht: 411.5g/mol
InChI-Schlüssel: WHJQATDIYHOZOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound characterized by its unique structure, which includes a bipiperidine core and a sulfonyl group attached to a dimethoxyphenyl ring.

Vorbereitungsmethoden

The synthesis of 1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow chemistry and automated synthesis techniques to scale up the production .

Analyse Chemischer Reaktionen

1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

    Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the bipiperidine core can interact with receptor sites, modulating their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 1’-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide lies in its bipiperidine core, which provides distinct steric and electronic properties, making it a valuable compound for various scientific applications.

Eigenschaften

Molekularformel

C19H29N3O5S

Molekulargewicht

411.5g/mol

IUPAC-Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C19H29N3O5S/c1-26-16-7-6-15(14-17(16)27-2)28(24,25)22-12-8-19(9-13-22,18(20)23)21-10-4-3-5-11-21/h6-7,14H,3-5,8-13H2,1-2H3,(H2,20,23)

InChI-Schlüssel

WHJQATDIYHOZOW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC

Kanonische SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.